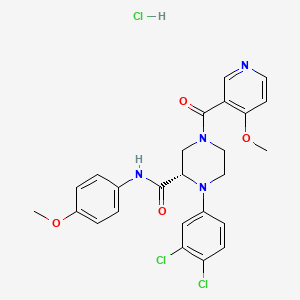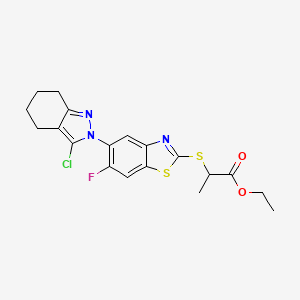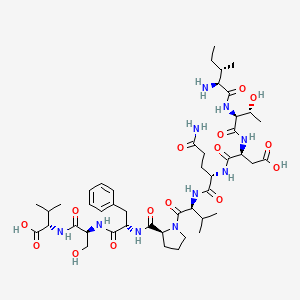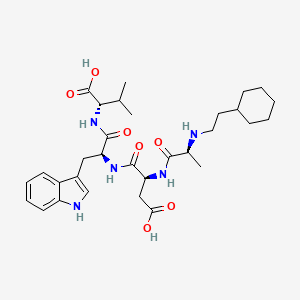
Sakura-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sakura-6: is a synthetic peptide known for its role as a promoter of the interaction between the serotonin transporter and neuronal nitric oxide synthase
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sakura-6 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sakura-6 primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions, such as:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Dithiothreitol for reduction reactions.
Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.
Aplicaciones Científicas De Investigación
Sakura-6 has several significant applications in scientific research:
Neuroscience: It is used to study the interaction between the serotonin transporter and neuronal nitric oxide synthase, which has implications for understanding depression and other mood disorders.
Pharmacology: Researchers use this compound to explore new therapeutic targets for antidepressants.
Biochemistry: It serves as a model compound for studying peptide interactions and protein binding.
Medical Research:
Mecanismo De Acción
Sakura-6 promotes the interaction between the serotonin transporter and neuronal nitric oxide synthase. This interaction leads to a reduction in the activity of the serotonin transporter on the cell surface, resulting in decreased serotonin reuptake. The compound also increases the formation of the serotonin transporter and neuronal nitric oxide synthase complex, which has been shown to induce depression-like behavior in animal models.
Comparación Con Compuestos Similares
Serotonin Transporter Inhibitors: Compounds like fluoxetine and sertraline also target the serotonin transporter but do so by inhibiting its function rather than promoting interactions.
Neuronal Nitric Oxide Synthase Inhibitors: Compounds like 7-nitroindazole inhibit neuronal nitric oxide synthase but do not promote interactions with the serotonin transporter.
Uniqueness: Sakura-6 is unique in its ability to promote the interaction between the serotonin transporter and neuronal nitric oxide synthase, leading to a distinct mechanism of action compared to other compounds targeting these proteins.
Propiedades
Fórmula molecular |
C31H45N5O7 |
|---|---|
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-(2-cyclohexylethylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H45N5O7/c1-18(2)27(31(42)43)36-30(41)24(15-21-17-33-23-12-8-7-11-22(21)23)35-29(40)25(16-26(37)38)34-28(39)19(3)32-14-13-20-9-5-4-6-10-20/h7-8,11-12,17-20,24-25,27,32-33H,4-6,9-10,13-16H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)/t19-,24-,25-,27-/m0/s1 |
Clave InChI |
XLTJIDLKXSSWKU-MUSDWVDSSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)NCCC3CCCCC3 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(C)NCCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



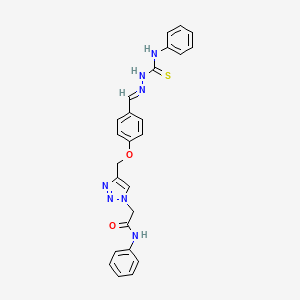






![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
